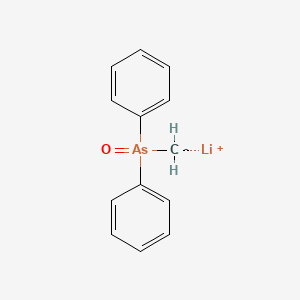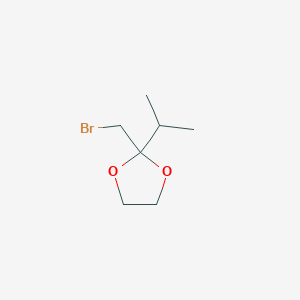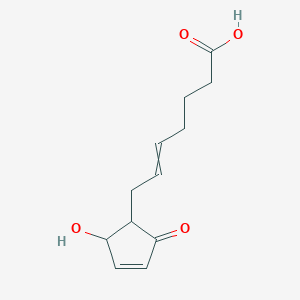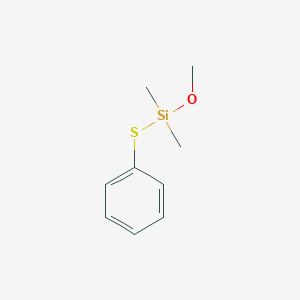
3,5,7,9,11,13,15-Heptamethylheptadecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5,7,9,11,13,15-Heptamethylheptadecane is an organic compound belonging to the class of alkanes. It is a highly branched hydrocarbon with the molecular formula C24H50. This compound is characterized by its unique structure, which includes seven methyl groups attached to a heptadecane backbone. It is primarily used in scientific research and industrial applications due to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,7,9,11,13,15-Heptamethylheptadecane typically involves the alkylation of heptadecane with methyl groups. One common method is the Friedel-Crafts alkylation, where heptadecane is reacted with methyl chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
化学反応の分析
Types of Reactions
3,5,7,9,11,13,15-Heptamethylheptadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions typically involve the addition of hydrogen to the compound, resulting in the formation of less branched hydrocarbons.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts under high pressure and temperature.
Substitution: Halogenation reactions often use chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can range from primary alcohols to carboxylic acids.
Reduction: The major products are less branched alkanes.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
3,5,7,9,11,13,15-Heptamethylheptadecane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the effects of branching on the physical and chemical properties of alkanes.
Biology: This compound is used in the study of lipid metabolism and the role of branched hydrocarbons in biological membranes.
Medicine: Research on its potential use as a biomarker for certain diseases and its interactions with biological macromolecules.
Industry: It is used as a lubricant additive and in the formulation of specialty chemicals due to its stability and unique properties.
作用機序
The mechanism of action of 3,5,7,9,11,13,15-Heptamethylheptadecane involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its branched structure allows for unique interactions with enzymes and receptors, potentially influencing metabolic pathways and signaling processes.
類似化合物との比較
Similar Compounds
Hentriacontanonaene: A long-chain polyunsaturated hydrocarbon with a similar molecular structure but different functional groups and properties.
1,3,5,7,9,11,13,15-Octabutylpentacyclo[13.1.1.1]octasiloxane: Another branched hydrocarbon with distinct chemical properties and applications.
Uniqueness
3,5,7,9,11,13,15-Heptamethylheptadecane is unique due to its highly branched structure, which imparts specific physical and chemical properties. Its stability and resistance to oxidation make it valuable in various industrial applications. Additionally, its interactions with biological systems are distinct from those of linear or less branched hydrocarbons, making it a compound of interest in biochemical research.
特性
CAS番号 |
57456-66-3 |
|---|---|
分子式 |
C24H50 |
分子量 |
338.7 g/mol |
IUPAC名 |
3,5,7,9,11,13,15-heptamethylheptadecane |
InChI |
InChI=1S/C24H50/c1-10-18(3)12-20(5)14-22(7)16-24(9)17-23(8)15-21(6)13-19(4)11-2/h18-24H,10-17H2,1-9H3 |
InChIキー |
VBEFOJZIHKGUJB-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-Benzyl-N-[(2,4,6-trinitrophenyl)sulfanyl]propan-2-amine](/img/structure/B14609971.png)


![(2S)-2-[(1-Chloronaphthalen-2-yl)oxy]propanoic acid](/img/structure/B14609979.png)

![Di-tert-butyl[(2-hydroxyphenyl)methyl]phosphanium iodide](/img/structure/B14609995.png)





